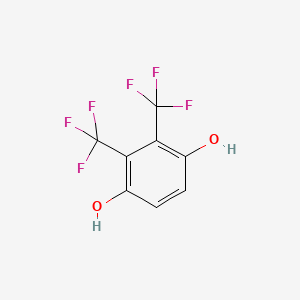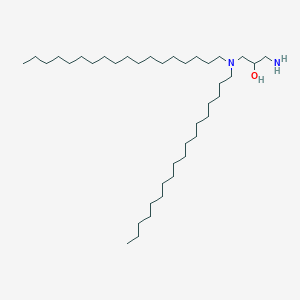
1-Amino-3-(dioctadecylamino)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(dioctadecylamino)propan-2-OL is a complex organic compound characterized by the presence of both amino and hydroxyl functional groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications. Its molecular structure allows it to interact with both hydrophilic and hydrophobic environments, which is a key feature in its functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(dioctadecylamino)propan-2-OL typically involves the reaction of 1,3-diaminopropane with octadecylamine under controlled conditions. The process generally includes:
Initial Reaction: The primary amine group of 1,3-diaminopropane reacts with octadecylamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Amino-3-(dioctadecylamino)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
1-Amino-3-(dioctadecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific sites in the body.
Industry: Utilized in the formulation of cosmetics and personal care products, where its amphiphilic properties enhance the stability and efficacy of emulsions.
作用機序
The mechanism of action of 1-Amino-3-(dioctadecylamino)propan-2-OL involves its interaction with both hydrophilic and hydrophobic environments. This dual affinity allows it to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery applications where membrane penetration is required.
類似化合物との比較
1-Amino-2-propanol: Another amino alcohol with similar properties but shorter alkyl chains.
1,3-Diaminopropane: A simpler diamine that lacks the long hydrophobic chains of 1-Amino-3-(dioctadecylamino)propan-2-OL.
Octadecylamine: A long-chain amine that shares the hydrophobic characteristics but lacks the amphiphilic nature.
Uniqueness: this compound is unique due to its combination of long hydrophobic chains and hydrophilic functional groups. This dual nature makes it particularly effective in applications requiring interaction with both polar and non-polar environments, such as in the formation of stable emulsions and in drug delivery systems.
特性
CAS番号 |
561297-37-8 |
|---|---|
分子式 |
C39H82N2O |
分子量 |
595.1 g/mol |
IUPAC名 |
1-amino-3-(dioctadecylamino)propan-2-ol |
InChI |
InChI=1S/C39H82N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(38-39(42)37-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38,40H2,1-2H3 |
InChIキー |
BBVNOUGQUZEJQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


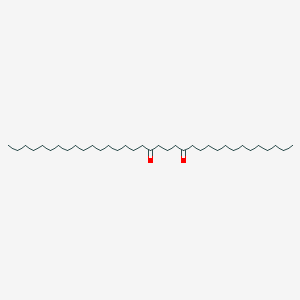
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

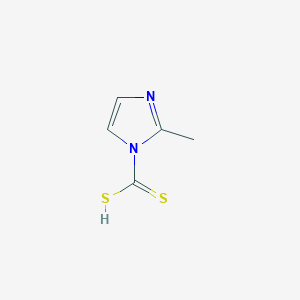
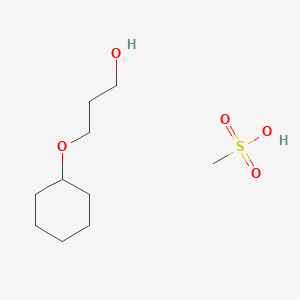
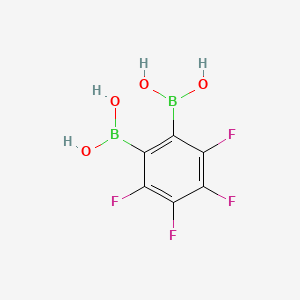
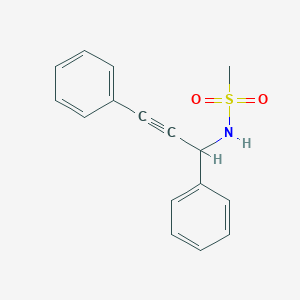
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)

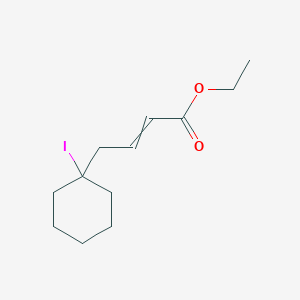
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
